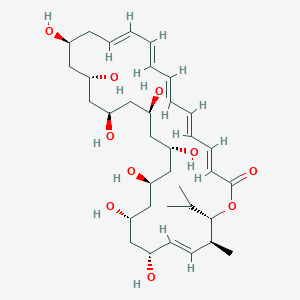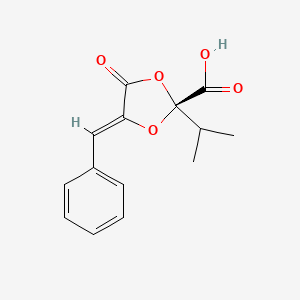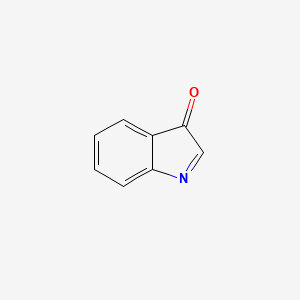
Catacerebroside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Catacerebroside B is a natural product found in Catathelasma ventricosum with data available.
科学的研究の応用
Glycosphingolipids and Fungal Sources
Catacerebroside B is part of the glycosphingolipids family, a group of compounds that have been identified in various fungal sources. For instance, a study identified three new glycosphingolipids, including catacerebrosides A-C, in the fungus Catathelasma ventricosa. These compounds were discovered alongside known glycosphingolipids, cerebrosides B and D, and other substances, elucidated through spectroscopic analysis and chemical methods (Zhan & Yue, 2003).
Potential Medicinal Applications
This compound and related compounds have been evaluated for potential medicinal applications. For example, a new cerebroside, cerebroside E, was isolated from the fruiting bodies of Hericium erinaceus. This compound demonstrated significant effects in cell-based assays, including attenuation of cisplatin-induced nephrotoxicity and inhibitory effects on angiogenesis, suggesting potential benefits in cancer treatment (Lee et al., 2015).
Plant-Fungus Interactions
Research on cerebrosides, including this compound, has also extended to plant-pathogen interactions. A study found that cerebroside C, produced by various strains of Fusarium oxysporum, acted as a non-race-specific elicitor, eliciting defense responses in plants like lettuce, tomato, melon, and sweet potato against F. oxysporum infection. This suggests that cerebrosides can activate defense mechanisms in plants, conferring resistance to Fusarium disease (Umemura et al., 2004).
特性
分子式 |
C48H93NO10 |
|---|---|
分子量 |
844.3 g/mol |
IUPAC名 |
(Z,2R)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracos-17-enamide |
InChI |
InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h13,15,39-46,48,50-56H,3-12,14,16-38H2,1-2H3,(H,49,57)/b15-13-/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |
InChIキー |
NUBWPJRCBFPJEK-HGOUHTFASA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)[C@@H](CCCCCCCCCCCCCC/C=C\CCCCCC)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(CCCCCCCCCCCCCCC=CCCCCCC)O)O)O |
同義語 |
catacerebroside B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


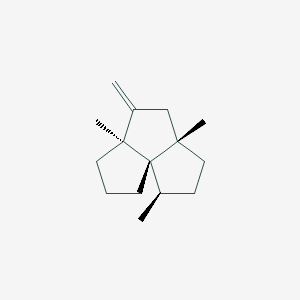
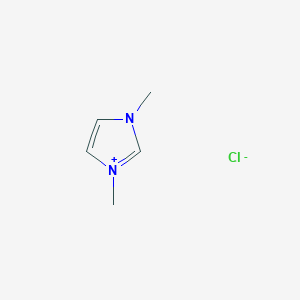
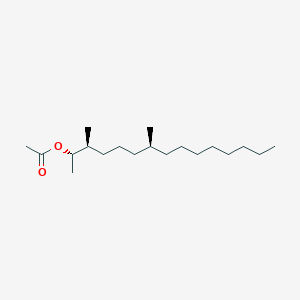

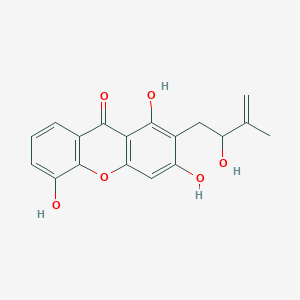
![N-[6-(imidazo[1,2-d][1,2,4]thiadiazol-3-ylamino)hexyl]naphthalene-1-sulfonamide](/img/structure/B1248946.png)
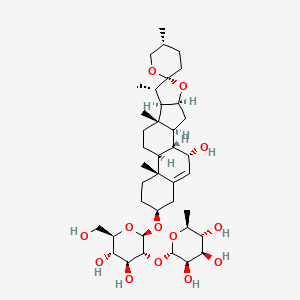
![(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[(3S)-14-methyl-3-[(3S)-3-methyl-5-oxo-5-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid](/img/structure/B1248949.png)
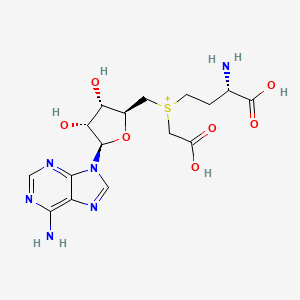
![[(8R,9S,10S,12S)-6,9-dihydroxy-4-(hydroxymethyl)-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1248953.png)

